Enhanced In Vitro Cytotoxicity of 3-Phenylthiopropylamine (PTPA) Relative to Phenylthioethylamine (PTEA) in Murine Tumor Cell Lines
In a direct head-to-head comparative study, the propanamine derivative PTPA (1-Propanamine, 3-(phenylthio)-) demonstrated significantly higher cytotoxicity than its ethylamine analog PTEA (2-phenylthioethylamine) across three murine tumor cell lines. The median effective concentrations (EC50) for growth inhibition were consistently lower for PTPA, with the most pronounced difference observed in L1210 leukemia cells where PTPA was 21.4-fold more potent [1].
| Evidence Dimension | In vitro cytotoxicity (EC50, μg/mL) |
|---|---|
| Target Compound Data | P388: 0.80 μg/mL; L1210: 0.56 μg/mL; B16: 0.35 μg/mL |
| Comparator Or Baseline | PTEA (phenylthioethylamine): P388: 8.0 μg/mL; L1210: 12.0 μg/mL; B16: 1.3 μg/mL |
| Quantified Difference | PTPA is 10× more potent in P388, 21.4× more potent in L1210, and 3.7× more potent in B16 melanoma cells |
| Conditions | In vitro cell culture; 50% growth inhibition (EC50) in P388 murine lymphoma, L1210 leukemia, and B16 melanoma cell lines |
Why This Matters
This direct comparative dataset identifies the three‑carbon spacer as critical for enhanced cytotoxicity, providing a clear scientific rationale for selecting the propanamine homolog over the ethylamine analog in oncology-focused chemical biology and drug discovery programs.
- [1] DiStefano V, et al. Phenylthioalkylamines in experimental tumor treatment in mice. J Natl Cancer Inst. 1983;71(6):1289-93. PMID: 6581362. View Source
